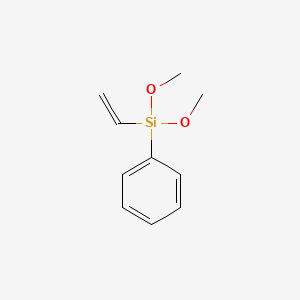![molecular formula C12H15NO B15293699 1,3-Dihydrospiro[indene-2,2'-morpholine]](/img/structure/B15293699.png)
1,3-Dihydrospiro[indene-2,2'-morpholine]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dihydrospiro[indene-2,2’-morpholine] is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The indene and morpholine rings are fused together, creating a rigid and stable structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydrospiro[indene-2,2’-morpholine] typically involves a multi-step process. One common method includes the cyclization of indene derivatives with morpholine under specific reaction conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 1,3-Dihydrospiro[indene-2,2’-morpholine] may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
化学反応の分析
Types of Reactions
1,3-Dihydrospiro[indene-2,2’-morpholine] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Sodium methoxide (NaOMe) in methanol at reflux temperature.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indene or morpholine derivatives.
科学的研究の応用
1,3-Dihydrospiro[indene-2,2’-morpholine] has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,3-Dihydrospiro[indene-2,2’-morpholine] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
- 1,3-Dihydrospiro[indene-2,2’-piperidine]
- 1,3-Dihydrospiro[indene-2,2’-pyrrolidine]
- 1,3-Dihydrospiro[indene-2,2’-thiazolidine]
Uniqueness
1,3-Dihydrospiro[indene-2,2’-morpholine] is unique due to its specific spirocyclic structure, which imparts stability and rigidity. This structure can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .
特性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC名 |
spiro[1,3-dihydroindene-2,2'-morpholine] |
InChI |
InChI=1S/C12H15NO/c1-2-4-11-8-12(7-10(11)3-1)9-13-5-6-14-12/h1-4,13H,5-9H2 |
InChIキー |
NOYACTNJXUXRIF-UHFFFAOYSA-N |
正規SMILES |
C1COC2(CC3=CC=CC=C3C2)CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


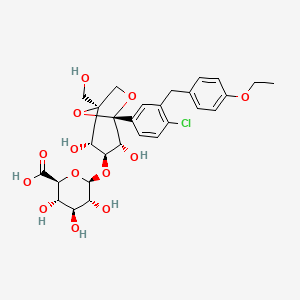
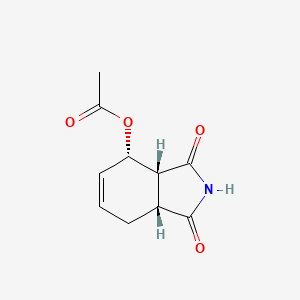
![2-[4-(1,2-Diphenyl-1-propenyl)phenoxy]-N,N-dimethylethanamine (E/Z Mixture)](/img/structure/B15293634.png)
![3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B15293653.png)
![2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyridine-3-carboxylic acid](/img/structure/B15293657.png)



![a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol](/img/structure/B15293675.png)
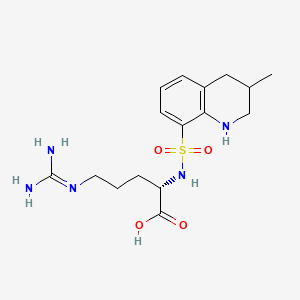
![2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine](/img/structure/B15293681.png)
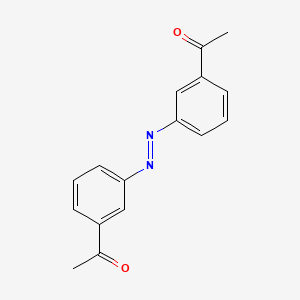
![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B15293688.png)
